molecular formula C9H18N2O2 B13004382 1-Amino-4-(dimethylamino)cyclohexanecarboxylic acid

1-Amino-4-(dimethylamino)cyclohexanecarboxylic acid

Cat. No.: B13004382
M. Wt: 186.25 g/mol
InChI Key: WFOKGHJOJBCCHO-UHFFFAOYSA-N
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Description

1-Amino-4-(dimethylamino)cyclohexanecarboxylic acid is a compound of interest in various fields of chemistry and biology. This compound is characterized by the presence of an amino group and a dimethylamino group attached to a cyclohexane ring, along with a carboxylic acid functional group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-(dimethylamino)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanone with dimethylamine to form the corresponding imine, which is then reduced to the amine. The carboxylic acid group can be introduced through a variety of methods, including the oxidation of a methyl group or the hydrolysis of a nitrile group. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The starting materials are often sourced from bulk chemical suppliers, and the reactions are optimized for cost-effectiveness and scalability. The final product is typically purified through crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-(dimethylamino)cyclohexanecarboxylic acid can undergo a variety of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitroso or nitro compounds, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

1-Amino-4-(dimethylamino)cyclohexanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Amino-4-(dimethylamino)cyclohexanecarboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The carboxylic acid group can also participate in these interactions, further enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-4-methoxycyclohexanecarboxylic acid: Similar in structure but with a methoxy group instead of a dimethylamino group.

    4-(Aminomethyl)cyclohexanecarboxylic acid: Lacks the dimethylamino group, making it less versatile in certain reactions.

Uniqueness

1-Amino-4-(dimethylamino)cyclohexanecarboxylic acid is unique due to the presence of both an amino group and a dimethylamino group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This versatility makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in scientific research.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

1-amino-4-(dimethylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H18N2O2/c1-11(2)7-3-5-9(10,6-4-7)8(12)13/h7H,3-6,10H2,1-2H3,(H,12,13)

InChI Key

WFOKGHJOJBCCHO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCC(CC1)(C(=O)O)N

Origin of Product

United States

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